molecular formula C19H17N3O2 B11109937 2-amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11109937
M. Wt: 319.4 g/mol
InChI Key: WZBYLELFPMMGQK-UHFFFAOYSA-N
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Description

2-amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a chromene core, which is a bicyclic structure combining a benzene ring and a pyran ring, and is substituted with amino, cyano, and carbonitrile groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-cyanobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the chromene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for maintaining the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 2-amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown potential in enzyme inhibition studies, particularly in the inhibition of tyrosine kinases, which are crucial in cell signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development targeting various cancers.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to active sites, thereby inhibiting enzyme activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to the presence of the cyano group, which enhances its reactivity and binding affinity in biological systems. This makes it particularly effective in applications requiring strong and specific interactions with molecular targets.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H17N3O2/c1-19(2)7-14(23)17-15(8-19)24-18(22)13(10-21)16(17)12-5-3-11(9-20)4-6-12/h3-6,16H,7-8,22H2,1-2H3

InChI Key

WZBYLELFPMMGQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C#N)C(=O)C1)C

Origin of Product

United States

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